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molecular formula C21H33ClO2 B8554459 Benzoyl chloride, 4-(tetradecyloxy)- CAS No. 52244-84-5

Benzoyl chloride, 4-(tetradecyloxy)-

Cat. No. B8554459
M. Wt: 352.9 g/mol
InChI Key: QWBDKWSSXVNJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208247

Procedure details

To a room temperature suspension of 15 g of product from Example 2, 160 ml methylene chloride and 5 drops dimethylformamide is added 5.87 ml oxalyl chloride. The reaction mixture is stirred at room temperature for 18 hours, concentrated in vacuo, dissolved in 300 ml of diethyl ether, filtered through diatomaceous earth and the filtrate concentrated in vacuo to give 15.5 g of the desired product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
5.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](O)=[O:21])=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(Cl)(=O)C([Cl:28])=O>CN(C)C=O.C(Cl)Cl>[CH2:1]([O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([Cl:28])=[O:21])=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.87 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 300 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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